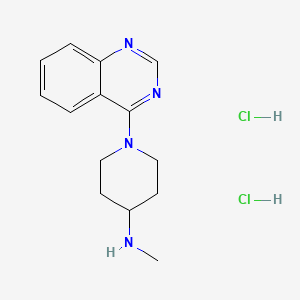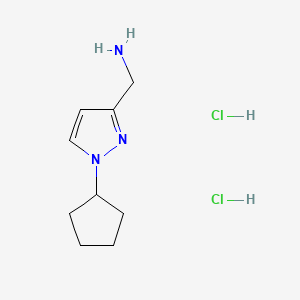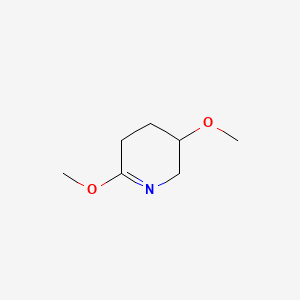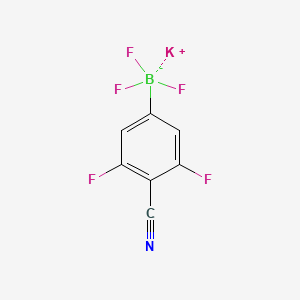
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H3BF4KN. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-cyano-3,5-difluorophenylboronic acid+BF3+KF→Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Strong oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Oxidation/Reduction: Corresponding oxidized or reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the manufacture of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (3,5-difluorophenyl)trifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (3-cyanophenyl)trifluoroborate
Uniqueness
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Eigenschaften
Molekularformel |
C7H2BF5KN |
|---|---|
Molekulargewicht |
245.00 g/mol |
IUPAC-Name |
potassium;(4-cyano-3,5-difluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H2BF5N.K/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
LIPRVAWKHWGAAR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C(=C1)F)C#N)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
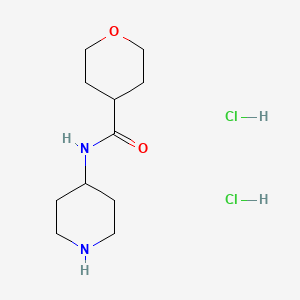

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)






